molecular formula C21H24N4O2S3 B12155063 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12155063
M. Wt: 460.6 g/mol
InChI Key: YDQXXLCSLPSLEJ-SSZFMOIBSA-N
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Description

This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:

    Chemical Formula: CHNOS

    CAS Number: 608490-83-1

The compound belongs to the class of pyrido[1,2-a]pyrimidines and contains intriguing functional groups like thiazolidinone, thiomorpholine, and a pyrimidine ring. Its long name reflects its intricate structure, which combines heterocycles and substituents.

Preparation Methods

Synthetic Routes:: While specific literature on this compound is scarce, we can infer potential synthetic routes based on related compounds. One approach involves the condensation of a thiazolidinone derivative with a pyrimidine precursor. The reaction likely proceeds through a Michael addition followed by cyclization.

Reaction Conditions::

    Reagents: Thiazolidinone, pyrimidine precursor

    Conditions: Solvent (e.g., DMF, DMSO), base (e.g., KCO), and heating

    Steps: Michael addition → Cyclization

Industrial Production:: Unfortunately, industrial-scale production methods remain undisclosed due to the compound’s rarity.

Chemical Reactions Analysis

Reactivity::

    Oxidation: Potential oxidation sites include the thiazolidinone sulfur and the pyrimidine nitrogen.

    Reduction: Reduction of the pyrimidine ring or thiazolidinone carbonyl may occur.

    Substitution: Halogenation or alkylation at various positions is feasible.

Common Reagents::

    Oxidation: Oxone, mCPBA

    Reduction: NaBH, LiAlH

    Substitution: Alkyl halides, nucleophiles

Major Products:: The specific products depend on reaction conditions and regioselectivity. Potential derivatives include oxidized, reduced, or substituted forms.

Scientific Research Applications

Chemistry::

    Heterocyclic Synthesis: Researchers explore its reactivity in heterocycle construction.

    Drug Design: The compound’s unique structure may inspire novel drug candidates.

Biology and Medicine::

    Anticancer: Investigate its potential as an antitumor agent.

    Antimicrobial: Assess its antibacterial or antifungal properties.

    Enzyme Inhibition: Explore its effects on specific enzymes.

Industry::

    Materials Science: Evaluate its use in organic electronics or sensors.

Mechanism of Action

The compound likely interacts with cellular targets, affecting pathways related to its functional groups. Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While direct analogs are scarce, we can compare it to related pyrido[1,2-a]pyrimidines or thiazolidinones. Its unique combination of functional groups sets it apart.

Properties

Molecular Formula

C21H24N4O2S3

Molecular Weight

460.6 g/mol

IUPAC Name

(5Z)-3-butyl-5-[(9-methyl-4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H24N4O2S3/c1-3-4-7-25-20(27)16(30-21(25)28)13-15-18(23-9-11-29-12-10-23)22-17-14(2)6-5-8-24(17)19(15)26/h5-6,8,13H,3-4,7,9-12H2,1-2H3/b16-13-

InChI Key

YDQXXLCSLPSLEJ-SSZFMOIBSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCSCC4)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCSCC4)SC1=S

Origin of Product

United States

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